molecular formula C10H17N3O9 B069006 Creatine citrate CAS No. 177024-62-3

Creatine citrate

Cat. No. B069006
M. Wt: 323.26 g/mol
InChI Key: MBBREGJRSROLGD-UHFFFAOYSA-N
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Description

Creatine, a molecule synthesized mainly in the liver, kidneys, and pancreas, plays a crucial role in energy storage and supply, especially in tissues with high energy demands. It is transported into cells via the Na+/Cl−-dependent creatine transporter (CRT) and participates in the reversible transphosphorylation reaction catalyzed by creatine kinase (CK), producing phosphocreatine (PCr) and aiding in cellular bioenergetics (Bonilla et al., 2021).

Synthesis Analysis

Creatine monohydrate can be synthesized from N-methylglycine (sarcosine) and cyanamide in a reaction that illustrates the electrophilic nature of nitriles and the nucleophilic nature of amines. This synthesis, applicable in educational settings, underscores basic organic chemistry principles (Smith & Tan, 2006).

Molecular Structure Analysis

The molecular structure of creatine features a guanidinium cation that can form salts with various anions, including citrate. This property enhances its water solubility and bioavailability. The structure-function relationship of creatine and its derivatives plays a significant role in its biological efficacy and potential therapeutic applications (Gufford et al., 2010).

Chemical Reactions and Properties

Creatine participates in a key bioenergetic reaction catalyzed by creatine kinase, where it is converted to phosphocreatine (PCr) and adenosine diphosphate (ADP), facilitating the rapid regeneration of adenosine triphosphate (ATP) in active muscles. This reaction is central to the energy buffering and rapid energy supply in tissues with high ATP turnover rates (Brosnan et al., 2011).

Physical Properties Analysis

Creatine's solubility in water and its stability in solution are critical for its biological function and supplementation efficacy. The physicochemical properties, such as solubility and partition coefficient, of different creatine salts (e.g., citrate, hydrochloride) influence their absorption and utilization in the body. Creatine citrate, specifically, shows a distinct profile in terms of solubility and bioavailability, which is important for dietary supplements (Gufford et al., 2010).

Chemical Properties Analysis

The chemical behavior of creatine, including its interactions with enzymes, transporters, and other molecules within cells, underpins its role in metabolic processes and energy management. Creatine's ability to form stable phosphocreatine and interact with creatine kinase is foundational to its energy buffering capacity in muscle and brain tissues. The understanding of these interactions is crucial for leveraging creatine's therapeutic potential in various diseases (Joncquel-Chevalier Curt et al., 2015).

Scientific Research Applications

  • Athletic Performance and Exercise Improvement

    • Field : Sports Nutrition and Exercise Science .
    • Application : Creatine supplementation is popular among athletes and exercising individuals for improving muscle mass, performance, and recovery .
    • Methods : The recommended dosage for creatine supplementation is typically 3-5 g/day or 0.1 g/kg of body mass/day .
    • Results : Studies have consistently shown that creatine supplementation increases intramuscular creatine concentrations, which may help explain the observed improvements in high-intensity exercise performance leading to greater training adaptations .
  • Aging

    • Field : Gerontology .
    • Application : Creatine supplementation may have beneficial effects in older populations .
    • Methods : As with athletic performance, the recommended dosage for creatine supplementation is typically 3-5 g/day or 0.1 g/kg of body mass/day .
    • Results : Evidence-based research shows that creatine supplementation is relatively well-tolerated in older populations and may enhance post-exercise recovery .

properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBREGJRSROLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

331942-94-0, 331942-93-9
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Creatine citrate

CAS RN

331942-94-0, 177024-62-3
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
917
Citations
R Jäger, J Metzger, K Lautmann… - Journal of the …, 2008 - Taylor & Francis
Background A double-blind, placebo-controlled, randomized study was performed to evaluate the effect of oral creatine pyruvate (Cr-Pyr) and creatine citrate (Cr-Cit) supplementation …
Number of citations: 66 www.tandfonline.com
R Jäger, RC Harris, M Purpura, M Francaux - Journal of the International …, 2007 - Springer
… The aim of this pilot study was to compare the effects of ingesting isomolar amounts of creatine (4.4 g) in the form of the monohydrate (5 g), tri-creatine citrate (6.7 g) and creatine …
Number of citations: 80 link.springer.com
S Andres, R Ziegenhagen, I Trefflich… - Molecular nutrition & …, 2017 - Wiley Online Library
… Regarding creatine citrate supplementation, the bioavailability of creatine as creatine citrate seems to be similar to creatine monohydrate 63. In human studies, creatine citrate at a dose …
Number of citations: 61 onlinelibrary.wiley.com
S Ganguly, S Jayappa, AK Dash - AAPS PharmSciTech, 2003 - Springer
… , creatine monohydrate, and di-creatine citrate in water were determined and compared. … : dicreatine citrate > creatine > creatine monohydrate. In conclusion, di-creatine citrate used in …
Number of citations: 35 link.springer.com
M Greenwood, R Kreider, C Earnest… - Journal of exercise …, 2003 - academia.edu
… For example, effervescent creatine citrate products have … effervescent creatine provides creatine citrate rather than creatine … benefit from effervescent creatine citrate supplementation (12…
Number of citations: 86 www.academia.edu
AK Dash, A Sawhney - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
… Di-creatine citrate salt showed a higher aqueous solubility (at 25 C) as compared to creatine and creatine monohydrate. Some of the over-the-counter (OTC) products tested contained a …
Number of citations: 74 www.sciencedirect.com
C Fazio, CL Elder, MM Harris - The Journal of Strength & …, 2022 - journals.lww.com
… Magnesium-creatine chelate and creatine citrate, malate, ethyl ester, nitrate, and pyruvate were … The effects of creatine pyruvate and creatine citrate on performance during high intensity …
Number of citations: 14 journals.lww.com
BT Gufford, K Sriraghavan, NJ Miller… - Journal of dietary …, 2010 - Taylor & Francis
… Aside from the creatine citrate salt form that had reduced permeability, there were no significant differences in permeability characteristics in Caco-2 monolayers. Typical of an …
Number of citations: 30 www.tandfonline.com
Š Zbýň, M Krššák, M Memarsadeghi… - RöFo-Fortschritte auf …, 2014 - thieme-connect.com
The presented evaluation of the relative uncertainty (δ’CCC) of the (choline + creatine)/citrate (CC/C) ratios can provide objective information about the quality and diagnostic value of …
Number of citations: 3 www.thieme-connect.com
J Horecky, A Gvozdjáková, J Kucharská… - Current Alzheimer …, 2011 - ingentaconnect.com
… However, the preventive and therapeutic effects of coenzyme Q10 or creatine citrate … effects of coenzyme Q10 and/or creatine citrate supplementation on ischemiainduced brain injury in …
Number of citations: 36 www.ingentaconnect.com

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